Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative. Its structure features a thiophene ring substituted at the 2-position with a methyl carboxylate group, at the 3-position with a sulfamoyl group bearing a 2-bromo-4-methylphenyl substituent, and at the 4-position with a 4-methylphenyl group.
Properties
IUPAC Name |
methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4S2/c1-12-4-7-14(8-5-12)15-11-27-18(20(23)26-3)19(15)28(24,25)22-17-9-6-13(2)10-16(17)21/h4-11,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKOYKGINJBXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=C(C=C3)C)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfamoyl group and a bromo-methylphenyl moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in the fields of oncology and antimicrobial therapy.
Biological Activity
1. Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines. A notable study demonstrated that derivatives with similar structures exhibited IC50 values in the nanomolar range against several tumor types, including colon cancer and non-small cell lung cancer (NSCLC) .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CFI-400945 | HCT116 | 5.0 |
| Compound 82a | KMS-12 BM | 1400 |
| Compound 109 | NSCLC | 5.3 |
These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Sulfonamide derivatives are known for their broad-spectrum activity against bacteria and fungi. Preliminary assays indicate that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in tumor growth and microbial metabolism.
- Cell Cycle Arrest: Some derivatives induce apoptosis in cancer cells by disrupting the cell cycle, leading to increased rates of cell death.
Case Studies
Case Study 1: Antitumor Efficacy in Animal Models
In a recent animal study, a derivative of this compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups, indicating effective antitumor activity .
Case Study 2: Antimicrobial Testing
In vitro testing against various bacterial strains revealed that the compound had minimal inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential utility as an antimicrobial agent .
Comparison with Similar Compounds
Key Observations :
- Substituents : Bromine (electron-withdrawing) in the target compound vs. methoxy (electron-donating) in compound 4c alters electronic density, affecting reactivity and binding interactions.
- Ester Groups : Ethyl esters (e.g., ) may increase lipophilicity compared to methyl esters, influencing bioavailability.
Physicochemical and Analytical Data
- Elemental Analysis: Compound 4c showed C: 62.85% (calc. 63.15%), H: 4.48% (calc. 4.24%), indicating minor deviations due to impurities.
- Crystallography: Ethyl 3-bromo-4-cyano-thiophene-2-carboxylate crystallizes in a monoclinic system (space group P2₁/c) with hydrogen bonding (2.554 Å), suggesting stable packing interactions.
- LC-MS : Compound 4c has a retention time of 10.02 min and [M+H]⁺ at m/z 381.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can intermediates be validated?
Methodological Answer:
A modular approach is typically employed:
- Step 1: Construct the thiophene core via cyclization of substituted acetylenes or via Gewald-type reactions, followed by carboxylation at the 2-position .
- Step 2: Introduce the sulfamoyl group at the 3-position using sulfamoyl chloride derivatives under anhydrous conditions (e.g., DMF as solvent, 0–5°C) .
- Step 3: Functionalize the 4-position with a 4-methylphenyl group via Suzuki-Miyaura coupling or direct electrophilic substitution .
Validation: Use ¹H/¹³C NMR to confirm regiochemistry (e.g., coupling constants for thiophene protons) and LC-MS to verify intermediate masses .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for sulfamoyl and thiophene protons .
- Elemental Analysis: Confirm purity (>95%) via combustion analysis; discrepancies >0.3% indicate impurities .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to validate molecular ion peaks and fragmentation patterns .
Advanced: How can SHELX software improve crystallographic refinement of this compound?
Methodological Answer:
- Structure Solution: Use SHELXT for dual-space algorithms to solve phase problems, especially with heavy atoms like bromine .
- Refinement: Employ SHELXL for anisotropic displacement parameters (ADPs) and disorder modeling. Apply TWIN/BASF commands for twinned crystals .
- Validation: Cross-check using PLATON (e.g., ADPs, R-factor convergence) to avoid overfitting .
Advanced: How can Design of Experiments (DoE) optimize reaction yields amid contradictory data?
Methodological Answer:
- Screening: Use a Plackett-Burman design to identify critical variables (e.g., temperature, catalyst loading) .
- Response Surface Methodology (RSM): Apply a Central Composite Design (CCD) to model non-linear relationships. For example, optimize Suzuki coupling yields by varying Pd catalyst (0.5–2 mol%) and base (K₂CO₃ vs. Cs₂CO₃) .
- Statistical Analysis: Use ANOVA to resolve contradictions (e.g., outliers in yield data due to moisture sensitivity) .
Advanced: How do substituents (e.g., bromine, sulfamoyl) influence this compound’s biological activity?
Methodological Answer:
- Bromine: Enhances lipophilicity (logP ↑) and potential halogen bonding with target proteins. Compare IC₅₀ values against non-brominated analogs .
- Sulfamoyl Group: Assess hydrogen-bonding capacity via molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) .
- Structure-Activity Relationship (SAR): Synthesize derivatives with varying substituents (e.g., Cl, CF₃) and correlate with activity using QSAR models .
Advanced: How can WinGX/ORTEP aid in visualizing anisotropic displacement parameters (ADPs)?
Methodological Answer:
- ORTEP-III: Generate ellipsoid plots at 50% probability to visualize ADPs. Adjust thermal parameters for bromine atoms to avoid overestimation .
- WinGX Integration: Use the SHELXTL interface to export CIF files and render publication-quality figures with labeled symmetry codes .
Basic: What protocols ensure accurate elemental analysis and microdata reporting?
Methodological Answer:
- Sample Preparation: Dry compounds under high vacuum (0.1 mmHg, 24 h) to remove solvent traces .
- Combustion Analysis: Perform triplicate runs; report averages with standard deviations. For C, H, N, S, deviations >0.4% warrant purification .
Advanced: What mechanistic insights govern the reactivity of the sulfamoyl group?
Methodological Answer:
- Nucleophilic Substitution: React with amines (e.g., morpholine) in DCM at RT, monitored by TLC. Use DFT calculations (Gaussian 16) to map transition states .
- Acid/Base Stability: Test pH-dependent hydrolysis (pH 1–14) via HPLC to identify degradation products .
Advanced: How to resolve discrepancies in NMR data for regioisomeric impurities?
Methodological Answer:
- Spiking Experiments: Add authentic samples of suspected impurities (e.g., 4-bromo vs. 5-bromo isomers) to the NMR tube; observe peak coalescence .
- NOESY: Identify through-space correlations (e.g., between thiophene and 4-methylphenyl protons) to confirm regiochemistry .
Advanced: What synthon strategies are effective for derivatizing the thiophene core?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
